N-(2-Ethoxy-phenyl)-2-(3-furan-2-yl-6-oxo-6H-pyridazin-1-yl)-acetamide
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Overview
Description
N-(2-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of pyridazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes an ethoxyphenyl group, a furan ring, and a dihydropyridazinone moiety, suggests that it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Dihydropyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with a suitable aldehyde or ketone.
Attachment of the Ethoxyphenyl Group: This step may involve a nucleophilic substitution reaction where the ethoxyphenyl group is attached to the dihydropyridazinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring and the ethoxyphenyl group can be oxidized under strong oxidizing conditions.
Reduction: The dihydropyridazinone moiety can be reduced to a fully saturated pyridazine ring.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halides, amines, thiols
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce fully saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, compounds of this type may interact with enzymes, receptors, or other proteins, modulating their activity. The furan and dihydropyridazinone moieties could play a role in binding to the target, while the ethoxyphenyl group might influence the compound’s overall pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
- N-(2-CHLOROPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE
Uniqueness
N-(2-ETHOXYPHENYL)-2-[3-(FURAN-2-YL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ACETAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents, it may exhibit distinct pharmacological properties and stability.
Properties
Molecular Formula |
C18H17N3O4 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C18H17N3O4/c1-2-24-15-7-4-3-6-13(15)19-17(22)12-21-18(23)10-9-14(20-21)16-8-5-11-25-16/h3-11H,2,12H2,1H3,(H,19,22) |
InChI Key |
VHZLGANANUEAAU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
solubility |
29.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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